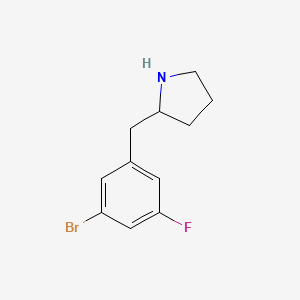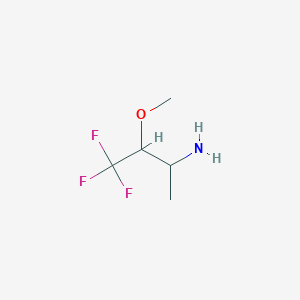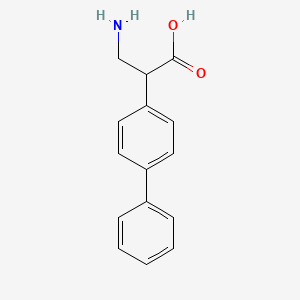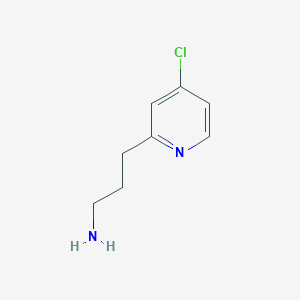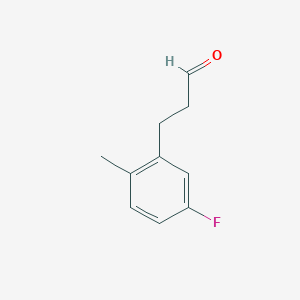
3-(5-Fluoro-2-methylphenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-2-methylphenyl)propanal is an organic compound with the molecular formula C10H11FO It is a derivative of benzaldehyde, where the aldehyde group is attached to a propyl chain substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 5-fluoro-2-methylbenzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-fluoro-2-methylbenzene is coupled with a propanal derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .
化学反应分析
Types of Reactions
3-(5-Fluoro-2-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(5-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 3-(5-Fluoro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(5-Fluoro-2-methylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
- 3-(2-Fluoro-3-methylphenyl)propanal
- 3-(2-Fluoro-5-methylphenyl)propanal
Uniqueness
3-(5-Fluoro-2-methylphenyl)propanal is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
属性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC 名称 |
3-(5-fluoro-2-methylphenyl)propanal |
InChI |
InChI=1S/C10H11FO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-7H,2-3H2,1H3 |
InChI 键 |
WLZHKDNCRZIDBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)F)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



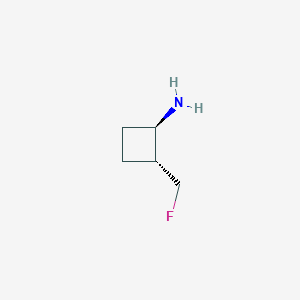
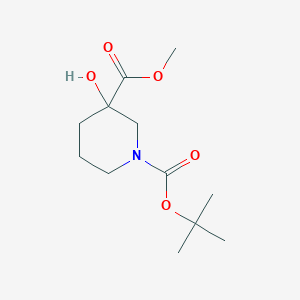
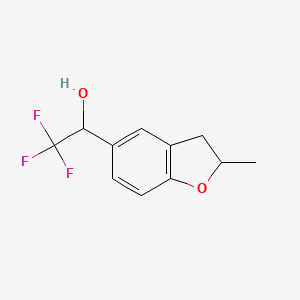
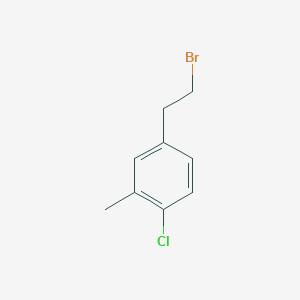

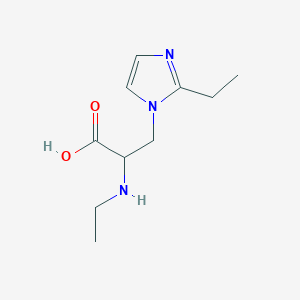
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)
![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
